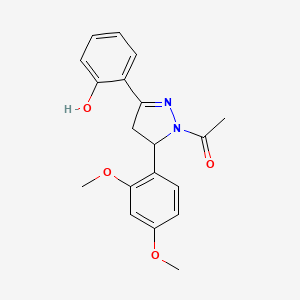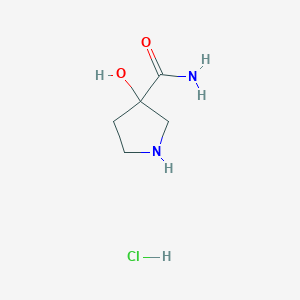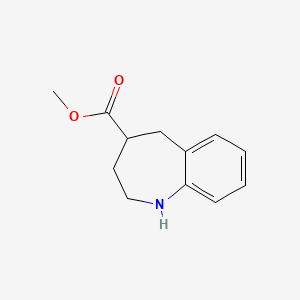
4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole, also known as DHAP, is a chemical compound that has been studied for its potential applications in scientific research. DHAP is a pyrazole derivative that has been synthesized using various methods, including the reaction of 2-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde and hydrazine hydrate. DHAP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Studies have detailed the structural characteristics and tautomerism of NH-pyrazoles, closely related compounds, showcasing their complex hydrogen bonding patterns and stability in various states (Cornago et al., 2009) (Cornago et al., 2009). This foundational knowledge is crucial for understanding the chemical behavior and potential applications of 4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole.
Herbicidal Activity
Research on pyrazole benzophenone derivatives, which share a core structure with the compound , has highlighted their potential as herbicides. These compounds have shown efficacy against barnyard grass, suggesting applications in agricultural chemistry (Ying Fu et al., 2017) (Ying Fu et al., 2017).
Antitumor Activity
The synthesis and evaluation of 4,5-dihydropyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma. This suggests a potential for the development of new anticancer agents (C. Congiu et al., 2010) (C. Congiu et al., 2010).
Anticancer and Antioxidant Properties
A study on dehydrozingerone-based 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles has shown significant anticancer activity alongside their characterization for in vitro cytotoxicity against cancer cell lines, underscoring the therapeutic potential of these compounds (Z. Ratković et al., 2016) (Z. Ratković et al., 2016).
Fluorescent Property Evaluation
The synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines have revealed interesting fluorescence properties in the blue region of the visible spectrum, indicating potential applications in materials science for optical and electronic devices (A. Hasan et al., 2011) (A. Hasan et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This broadens the scope of application of such compounds in pharmaceutical research (B. V. Kendre et al., 2015) (B. V. Kendre et al., 2015).
Propiedades
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-17(15-9-8-13(24-2)10-19(15)25-3)11-16(20-21)14-6-4-5-7-18(14)23/h4-10,17,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHCNDRWVVDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)
![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2544630.png)
![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)




![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)


![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)